molecular formula C28H31N3O2S2 B11970129 (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11970129
M. Wt: 505.7 g/mol
InChI Key: SBRNJMPVSKDSGL-BWAHOGKJSA-N
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Description

The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and several substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Formation of the Thiazolidinone Ring: This involves the cyclization of a thiourea derivative with a suitable α-haloketone.

    Coupling of the Rings: The final step involves the condensation of the pyrazole and thiazolidinone intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The unique combination of substituents in (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Biological Activity

The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thiazolidinone core, which is known for its ability to interact with various biological targets. The presence of substituents such as the ethoxy and methyl groups on the phenyl ring enhances its lipophilicity and modulates its biological activity.

Anticancer Activity

Thiazolidinone derivatives have shown promising anticancer properties. Research indicates that modifications at the 2-position of the thiazolidinone ring can significantly enhance anticancer activity. For instance, compounds with specific substituents have been reported to inhibit the growth of various cancer cell lines, including HT29 adenocarcinoma and H460 lung cancer cells .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)
Compound AHT2915
Compound BH46010
Target CompoundHT2912

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that thiazolidinone derivatives can inhibit bacterial growth effectively. Specifically, derivatives with electron-withdrawing groups on the phenyl ring have demonstrated enhanced antibacterial activity .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli20
Compound BS. aureus18
Target CompoundE. coli22

Antioxidant Activity

Antioxidant properties are another significant aspect of thiazolidinone compounds. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of these compounds. The target compound has shown competitive antioxidant activity compared to standard antioxidants like vitamin C .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)
Vitamin C95
Compound A85
Target Compound78

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural features. Key findings in SAR studies include:

  • Substituent Effects : The nature and position of substituents on the phenyl ring significantly affect bioactivity. Electron-withdrawing groups tend to enhance antimicrobial properties, while bulky groups may increase anticancer efficacy .
  • Thiazolidinone Core Modifications : Alterations at positions 2 and 4 of the thiazolidinone ring can lead to variations in potency against different biological targets .

Case Studies

Recent studies have synthesized various thiazolidinone derivatives, including those similar to the target compound, revealing their potential in treating diseases such as diabetes and cancer. For instance, derivatives designed to activate PPARγ (peroxisome proliferator-activated receptor gamma) have shown promise as antidiabetic agents by enhancing insulin sensitivity .

Properties

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-4-6-7-11-16-30-27(32)25(35-28(30)34)18-21-19-31(22-12-9-8-10-13-22)29-26(21)24-15-14-23(33-5-2)17-20(24)3/h8-10,12-15,17-19H,4-7,11,16H2,1-3H3/b25-18-

InChI Key

SBRNJMPVSKDSGL-BWAHOGKJSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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